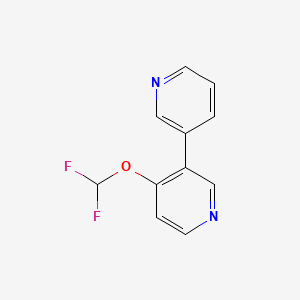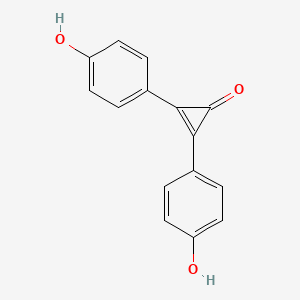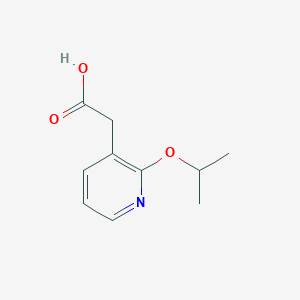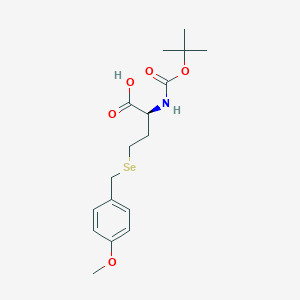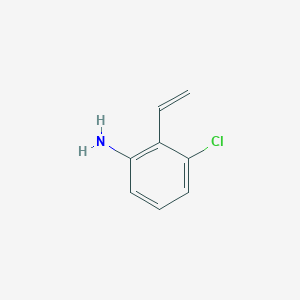
3-Chloro-2-vinylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-vinylaniline is an organic compound characterized by a chloro group and a vinyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-vinylaniline typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors to handle the Heck reaction efficiently.
Continuous Flow Systems: These systems can enhance the reaction efficiency and product yield.
Automated Purification: Industrial processes often use automated systems for purification to ensure consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form 2-vinylaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 2-Vinylaniline.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism by which 3-Chloro-2-vinylaniline exerts its effects depends on its chemical structure:
Molecular Targets: The chloro and vinyl groups can interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: It can participate in electrophilic aromatic substitution reactions, affecting cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Lacks the vinyl group, making it less reactive in certain synthetic applications.
3-Chloroaniline: Similar structure but without the vinyl group, leading to different reactivity and applications.
2-Vinylaniline:
Uniqueness: 3-Chloro-2-vinylaniline’s combination of chloro and vinyl groups provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
3-chloro-2-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1,10H2 |
Clé InChI |
LHKHVKMCVNGBGL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
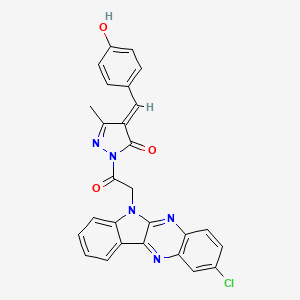
![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
